molecular formula C16H36O2Sn B13888342 Tributyl-(2-methoxyethoxymethyl)-tin

Tributyl-(2-methoxyethoxymethyl)-tin

Cat. No.: B13888342
M. Wt: 379.2 g/mol
InChI Key: IBNCKQMJGNXQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl-(2-methoxyethoxymethyl)-tin is an organotin compound featuring a tributyltin core bonded to a 2-methoxyethoxymethyl group. Organotin compounds are widely studied for their reactivity, biological activity, and environmental impacts .

Properties

Molecular Formula

C16H36O2Sn

Molecular Weight

379.2 g/mol

IUPAC Name

tributyl(2-methoxyethoxymethyl)stannane

InChI

InChI=1S/C4H9O2.3C4H9.Sn/c1-5-3-4-6-2;3*1-3-4-2;/h1,3-4H2,2H3;3*1,3-4H2,2H3;

InChI Key

IBNCKQMJGNXQCY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCOC

Origin of Product

United States

Preparation Methods

Alkylation of Tin Halides with Organometallic Reagents

One classical approach to prepare trialkyl-tin compounds is the alkylation of tin(IV) halides (e.g., tin tetrachloride) with trialkylaluminum reagents. According to patent US5087711A, tetraalkyl-tin compounds are synthesized by reacting tin(IV) chloride with trialkyl-aluminum at elevated temperatures, typically above 80°C, often around 200°C, in the presence of complexing agents to prevent side reactions involving aluminum chloride byproducts.

Step Reagents Conditions Notes
Tin(IV) chloride + trialkyl-aluminum Tin(IV) chloride, trialkylaluminum >80°C, reflux in tetrahydrofuran (THF) Use of complexing agents (ethers, amines) to prevent AlCl3 complex formation

This method, however, is more suited for symmetrical tetraalkyl-tin compounds rather than substituted trialkyl-tin derivatives with functional groups like 2-methoxyethoxymethyl.

Reduction of Bis-[trialkyl-tin] Oxide

A more suitable and widely used method for preparing trialkyl-tin hydrides, which are precursors to substituted organotin compounds, is the reduction of bis-[trialkyl-tin] oxide with sodium borohydride, as described in patent US5288886A.

Step Reagents Conditions Outcome
Bis-[trialkyl-tin] oxide + NaBH4 Bis-[trialkyl-tin] oxide, stabilized aqueous sodium borohydride 0–140°C (preferably 20–60°C), inert solvent (THF preferred) Formation of trialkyl-tin hydrides with high purity and stability

This method offers advantages such as:

  • High yields (nearly quantitative),
  • High purity without further purification,
  • Stability of the product under normal storage,
  • Removal of Lewis acid contaminants by aqueous phase extraction.

This method can be adapted to prepare tributyl-tin hydrides, which can then be functionalized to introduce the 2-methoxyethoxymethyl group.

Functionalization to Introduce the 2-Methoxyethoxymethyl Group

Example Synthesis Procedure (Hypothetical, Based on Literature)

Step Reagents & Conditions Description
1. Reduction Bis-(tributyl-tin) oxide + stabilized aqueous NaBH4 in THF Stir at 20–60°C for 1–3 hours to form tributyl-tin hydride
2. Functionalization Tributyl-tin hydride + 2-methoxyethoxymethyl chloride, radical initiator (e.g., AIBN), inert atmosphere Heat under reflux or UV irradiation to effect substitution

Analytical and Purification Considerations

  • The reaction mixture is typically worked up by aqueous extraction to remove inorganic salts and contaminants.
  • Purification may involve vacuum distillation or chromatography if necessary.
  • Characterization by NMR (especially ^1H and ^119Sn), IR, and mass spectrometry confirms the structure and purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Alkylation of SnCl4 with trialkylaluminum Tin tetrachloride, trialkylaluminum >80°C, reflux in THF Established for tetraalkyl-tin High temp, complex byproducts, less suited for substituted derivatives
Reduction of bis-[trialkyl-tin] oxide Bis-[trialkyl-tin] oxide, NaBH4 0–140°C (20–60°C preferred), inert solvent (THF) High purity, quantitative yield, stable product Requires preparation of bis-oxide precursor
Functionalization of tributyl-tin hydride Tributyl-tin hydride, 2-methoxyethoxymethyl halide Radical or nucleophilic substitution Allows introduction of functional groups Requires careful control to avoid side reactions

Chemical Reactions Analysis

Types of Reactions: ((2-Methoxyethoxy)methyl)tributylstannane undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating.

    Substitution Reactions: Common reagents include alkyl halides and conditions often involve the use of polar aprotic solvents.

Major Products Formed:

    Reduction Reactions: The major products are typically the reduced forms of the substrates.

    Substitution Reactions: The major products are the substituted organotin compounds.

Scientific Research Applications

Chemistry: ((2-Methoxyethoxy)methyl)tributylstannane is widely used in organic synthesis as a radical initiator and reducing agent. It is employed in the synthesis of complex organic molecules and in the modification of existing compounds.

Biology and Medicine: In biological research, ((2-Methoxyethoxy)methyl)tributylstannane is used to study the effects of organotin compounds on biological systems. It has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry: In the industrial sector, ((2-Methoxyethoxy)methyl)tributylstannane is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2-Methoxyethoxy)methyl)tributylstannane involves its ability to donate electrons in radical reactions. The compound can generate radicals that initiate chain reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved include the activation of substrates through radical intermediates, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2-methoxyethoxymethyl substituent introduces oxygen atoms and ether linkages, enhancing polarity compared to simpler alkyl or aryl substituents. Below is a comparison with structurally related tributyltin compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Tributyl-(2-methoxyethoxymethyl)-tin 2-Methoxyethoxymethyl C₁₄H₃₂O₂Sn ~347.1 (estimated) Higher polarity, moderate stability Potential use in Pd-catalyzed coupling
Tributyl(1-ethoxyvinyl)tin 1-Ethoxyvinyl C₁₆H₃₄OSn 361.15 Bp: 85–86°C; Density: 1.069 g/mL Stille coupling reactions
Tributyl(cyanomethyl)tin Cyanomethyl C₁₄H₂₉NSn 330.09 LogP: 4.12; Solid at room temperature Intermediate in organic synthesis
Tributyltin acetate Acetate C₁₄H₃₀O₂Sn 349.09 Bp: ~120°C; Water-insoluble Biocide, antifouling agent

Key Observations :

  • The 2-methoxyethoxymethyl group likely increases solubility in polar solvents compared to non-polar substituents like cyanomethyl.
  • Tributyltin acetate is more environmentally persistent and toxic due to its acetate group, which enhances bioavailability .

Toxicity and Environmental Impact

Organotin toxicity correlates with substitution patterns:

  • Tributyltin acetate : Highly toxic to aquatic life (EC₅₀ < 1 µg/L for algae) and banned in antifouling paints under international regulations .
  • Tributyl(1-ethoxyvinyl)tin: Limited ecotoxicological data, but tributyltin derivatives generally exhibit neurotoxic and immunotoxic effects .
  • This compound: Expected lower bioaccumulation than non-polar analogs due to increased hydrophilicity, though toxicity remains a concern .

Analytical Detection

  • Mass Spectrometry : Tributyltin compounds are detectable via APCI-MS, with sensitivity highest for trisubstituted derivatives (e.g., tributyltin) .
  • Derivatization: Sodium tetraethylborate enhances detection limits for organotins in environmental samples, a method applicable to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.